D-3263

Descripción general

Descripción

D-3263 es un compuesto conocido por sus potenciales propiedades antineoplásicas y su papel como agonista del canal de receptor potencial transitorio miembro 8 de melastatina (TRPM8). Este compuesto ha mostrado actividades antibacterianas y anti-biopelícula significativas, particularmente contra cepas multirresistentes de Staphylococcus aureus .

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para D-3263 no se detallan ampliamente en la literatura disponible. se sabe que el clorhidrato de this compound es un compuesto altamente puro, sintético y biológicamente activo . Los métodos de producción industrial suelen implicar la síntesis de la forma de sal de clorhidrato para mejorar su estabilidad y biodisponibilidad .

Análisis De Reacciones Químicas

D-3263 experimenta varias reacciones químicas, principalmente involucrando su interacción con el canal TRPM8. Se une y activa TRPM8, lo que lleva a un aumento de la entrada de iones calcio y sodio, la interrupción de la homeostasis iónica y la inducción de la muerte celular en células tumorales que expresan TRPM8 . El compuesto también mejora la permeabilidad de la membrana en las células bacterianas, contribuyendo a sus efectos antibacterianos .

Aplicaciones Científicas De Investigación

D-3263 tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

D-3263 ejerce sus efectos principalmente a través de la activación del canal TRPM8. Al unirse y activar TRPM8, this compound aumenta la entrada de iones calcio y sodio en las células. Esta interrupción de la homeostasis iónica conduce a la muerte celular en células tumorales que expresan TRPM8 . En las células bacterianas, this compound mejora la permeabilidad de la membrana, lo que contribuye a sus actividades antibacterianas y anti-biopelícula .

Comparación Con Compuestos Similares

D-3263 es único en su doble función como agonista de TRPM8 y agente antibacteriano. Compuestos similares incluyen otros agonistas y antagonistas de TRPM8, como RQ-00203078, un antagonista de TRPM8 altamente selectivo . this compound destaca por sus potentes propiedades antibacterianas y su capacidad para interrumpir las biopelículas, lo que no se observa comúnmente en otros compuestos dirigidos a TRPM8 .

Actividad Biológica

D-3263 is a compound identified as a selective agonist for the transient receptor potential melastatin 8 (TRPM8) channel, which plays a significant role in various biological processes, including pain sensation, thermoregulation, and tumor biology. Recent studies have highlighted its potential therapeutic applications, particularly in oncology and infectious diseases.

This compound activates the TRPM8 ion channel, leading to an influx of calcium ions into cells. This activation has been linked to various cellular responses, including apoptosis (programmed cell death), which is particularly relevant in cancer treatment. The compound's ability to enhance the efficacy of existing cancer therapies, such as enzalutamide and docetaxel, has been demonstrated in preclinical models of prostate cancer .

Antineoplastic Properties

This compound has shown promise as an adjunct therapy in the treatment of metastatic prostate cancer (mPCa). In a study utilizing genetically engineered mouse models, this compound significantly increased the pro-apoptotic activity of enzalutamide and docetaxel in TRAMP-C1 and TRAMP-C2 prostate cancer cell lines. This suggests that this compound may help overcome resistance to these therapies by enhancing their effectiveness .

Clinical Studies

A Phase 1 clinical trial evaluated the safety and preliminary efficacy of this compound in patients with advanced prostate cancer. The results indicated disease stabilization in some participants, suggesting that this compound could be a viable option for managing advanced cancer cases .

Antibacterial Activity

In addition to its antineoplastic effects, this compound exhibits antibacterial properties. Research has shown that it possesses potent antibacterial and antibiofilm activities against Staphylococcus aureus. The mechanism appears to involve targeting the bacterial cell membrane, leading to cell lysis and death . This dual action makes this compound a compound of interest not only for oncology but also for treating bacterial infections.

Table: Summary of Biological Activities of this compound

Case Studies

- Prostate Cancer Treatment : In a preclinical study involving TRAMP mouse models, administration of this compound alongside standard therapies resulted in a significant reduction in tumor viability compared to control groups. This supports its potential role as a combination therapy to enhance treatment outcomes for mPCa .

- Infection Management : A study investigating the antibacterial effects of this compound found that it effectively inhibited biofilm formation by Staphylococcus aureus, suggesting its potential use in treating persistent infections where biofilms are a concern .

Propiedades

IUPAC Name |

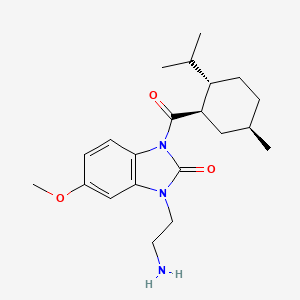

3-(2-aminoethyl)-5-methoxy-1-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O3/c1-13(2)16-7-5-14(3)11-17(16)20(25)24-18-8-6-15(27-4)12-19(18)23(10-9-22)21(24)26/h6,8,12-14,16-17H,5,7,9-11,22H2,1-4H3/t14-,16+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGTYTFYRCIRWBL-HYVNUMGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)C(=O)N2C3=C(C=C(C=C3)OC)N(C2=O)CCN)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)C(=O)N2C3=C(C=C(C=C3)OC)N(C2=O)CCN)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947257-66-1 | |

| Record name | D-3263 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947257661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-3263 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70FBL3TX3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.